
5-(tert-Butyl)-4-methoxybenzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(tert-Butyl)-4-methoxybenzene-1,3-diol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group, a methoxy group, and two hydroxyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-4-methoxybenzene-1,3-diol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process can be optimized by controlling parameters such as temperature, pressure, and reaction time. Catalysts such as Lewis acids or transition metal complexes may also be employed to improve the selectivity and rate of the reaction.
化学反応の分析
Types of Reactions
5-(tert-Butyl)-4-methoxybenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
科学的研究の応用
5-(tert-Butyl)-4-methoxybenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an antioxidant and its ability to modulate biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
作用機序
The mechanism of action of 5-(tert-Butyl)-4-methoxybenzene-1,3-diol involves its ability to donate hydrogen atoms from its hydroxyl groups, thereby acting as an antioxidant. This property allows it to neutralize free radicals and prevent oxidative damage to cells and tissues. The compound may also interact with specific enzymes and receptors, modulating various biochemical pathways.
類似化合物との比較
Similar Compounds
4-tert-Butylcatechol: Similar structure but lacks the methoxy group.
tert-Butylhydroquinone: Similar antioxidant properties but different substitution pattern on the benzene ring.
Butylated hydroxyanisole (BHA): Contains a tert-butyl group and a methoxy group but differs in the position of the hydroxyl groups.
Uniqueness
5-(tert-Butyl)-4-methoxybenzene-1,3-diol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both tert-butyl and methoxy groups enhances its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C11H16O3 |
|---|---|
分子量 |
196.24 g/mol |
IUPAC名 |
5-tert-butyl-4-methoxybenzene-1,3-diol |
InChI |
InChI=1S/C11H16O3/c1-11(2,3)8-5-7(12)6-9(13)10(8)14-4/h5-6,12-13H,1-4H3 |
InChIキー |
OKGYDTNWQSEMDQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C(=CC(=C1)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


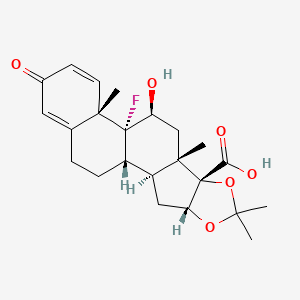
![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)
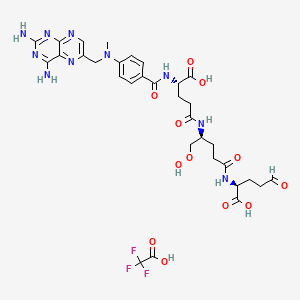
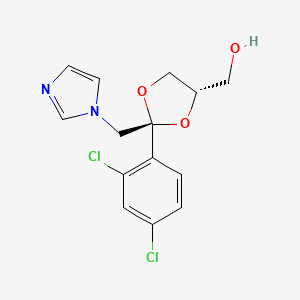
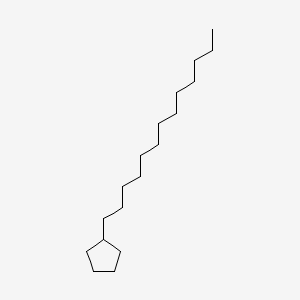
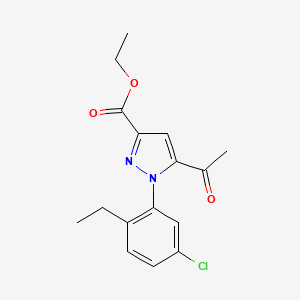
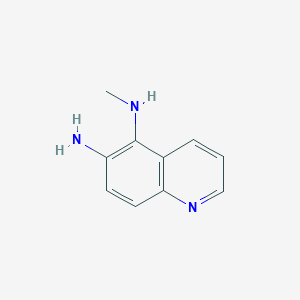
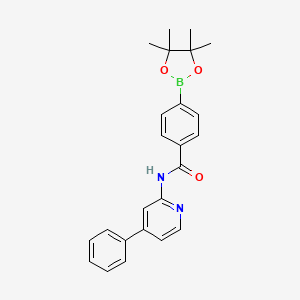

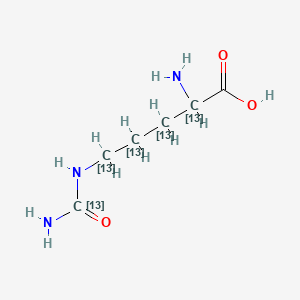
![3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid](/img/structure/B13843125.png)
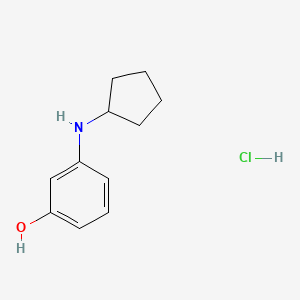
![(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol](/img/structure/B13843136.png)
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13843144.png)
